molecular formula C8H6N4O B13667391 7-Methoxy-[1,2,4]triazolo[4,3-a]pyridine-5-carbonitrile

7-Methoxy-[1,2,4]triazolo[4,3-a]pyridine-5-carbonitrile

Cat. No.: B13667391
M. Wt: 174.16 g/mol
InChI Key: ORCZYFNMIJOKSC-UHFFFAOYSA-N
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Description

7-Methoxy-[1,2,4]triazolo[4,3-a]pyridine-5-carbonitrile is a heterocyclic compound that belongs to the class of triazolopyridines These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Methoxy-[1,2,4]triazolo[4,3-a]pyridine-5-carbonitrile typically involves the reaction of enaminonitriles with benzohydrazides under microwave irradiation. This method is catalyst-free and additive-free, making it an eco-friendly approach. The reaction proceeds through a transamidation mechanism followed by nucleophilic addition with nitrile and subsequent condensation to yield the target compound .

Industrial Production Methods

In an industrial setting, the synthesis can be scaled up using the same microwave-mediated method. The reaction conditions are optimized to ensure high yields and purity of the product. The process is efficient and can be adapted for large-scale production without significant modifications .

Chemical Reactions Analysis

Types of Reactions

7-Methoxy-[1,2,4]triazolo[4,3-a]pyridine-5-carbonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or potassium permanganate.

    Reduction: Lithium aluminum hydride or sodium borohydride.

    Substitution: Halogenating agents or nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a corresponding aldehyde or carboxylic acid, while substitution reactions can introduce various functional groups into the molecule .

Scientific Research Applications

7-Methoxy-[1,2,4]triazolo[4,3-a]pyridine-5-carbonitrile has numerous applications in scientific research:

Mechanism of Action

The mechanism of action of 7-Methoxy-[1,2,4]triazolo[4,3-a]pyridine-5-carbonitrile involves its interaction with specific molecular targets. It can act as an inverse agonist for RORγt, an inhibitor for PHD-1, JAK1, and JAK2. These interactions modulate various biological pathways, leading to its observed effects in different applications .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-Methoxy-[1,2,4]triazolo[4,3-a]pyridine-5-carbonitrile is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. The presence of both a methoxy group and a carbonitrile group makes it a versatile compound for various applications .

Properties

Molecular Formula

C8H6N4O

Molecular Weight

174.16 g/mol

IUPAC Name

7-methoxy-[1,2,4]triazolo[4,3-a]pyridine-5-carbonitrile

InChI

InChI=1S/C8H6N4O/c1-13-7-2-6(4-9)12-5-10-11-8(12)3-7/h2-3,5H,1H3

InChI Key

ORCZYFNMIJOKSC-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=NN=CN2C(=C1)C#N

Origin of Product

United States

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